(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

Catalog No.
S839105
CAS No.
176721-01-0
M.F
C31H28N2O
M. Wt
444.578
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)met...

CAS Number

176721-01-0

Product Name

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

IUPAC Name

(2,3-dimethylphenyl)-(3-tritylimidazol-4-yl)methanol

Molecular Formula

C31H28N2O

Molecular Weight

444.578

InChI

InChI=1S/C31H28N2O/c1-23-13-12-20-28(24(23)2)30(34)29-21-32-22-33(29)31(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-22,30,34H,1-2H3

InChI Key

MRSWAVYGHKFFDV-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(C2=CN=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C
  • Organic Chemistry: The molecule contains several functional groups that are commonly used in organic chemistry, such as an imidazole ring, a trityl group, and a methanol group. This suggests it could be a potential building block for more complex molecules or a target molecule for studies in organic synthesis.
  • Medicinal Chemistry: The imidazole ring is found in many biologically active molecules, including some drugs. Therefore, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol could be of interest for researchers in medicinal chemistry, although there is no public record of its use in developing medications PubChem: .

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol is an organic compound characterized by a complex structure that includes a dimethyl-substituted phenyl group and a trityl-substituted imidazole moiety. The presence of both aromatic and heterocyclic components in its structure suggests potential for diverse chemical reactivity and biological activity. The compound's molecular formula can be represented as C${21}$H${24}$N$_{2}$O, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Typical of alcohols and aromatic compounds. Notably, it can undergo:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound (aldehyde or ketone).
  • Esterification: Reacting with carboxylic acids can yield esters.
  • Substitution Reactions: The aromatic ring may undergo electrophilic substitution, allowing for further functionalization.

These reactions are facilitated by the presence of the hydroxyl group which acts as a nucleophile in many organic reactions.

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. For instance:

  • Antioxidant Activity: Many phenolic compounds demonstrate the ability to scavenge free radicals, which is crucial for preventing oxidative stress in biological systems.
  • Antimicrobial Properties: Compounds containing imidazole rings have been noted for their antimicrobial effects, potentially inhibiting bacterial growth.
  • Enzyme Inhibition: The presence of specific functional groups may allow this compound to interact with enzymes, potentially acting as an inhibitor or modulator in biochemical pathways .

The synthesis of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol typically involves:

  • Formation of the Imidazole Ring: Starting from appropriate precursors such as trityl halides and imidazole derivatives.
  • Alkylation Reaction: The introduction of the dimethylphenyl group can be achieved through alkylation reactions using suitable alkylating agents.
  • Reduction: If necessary, reduction steps may be employed to convert intermediates into the final alcohol product.

These methods allow for the selective construction of the desired molecular architecture while maintaining functional integrity.

This compound holds potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting oxidative stress-related diseases or infections.
  • Material Science: Its unique structure may be useful in creating novel materials with specific electronic or optical properties.
  • Chemical Research: As a synthetic intermediate, it could facilitate the development of other complex organic molecules.

Interaction studies are crucial for understanding how (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol interacts with biological macromolecules. Techniques such as:

  • Molecular Docking: To predict binding affinities with enzyme active sites or receptor proteins.
  • In Vitro Assays: To evaluate its effects on cell viability and metabolic activity.
  • Structure-Activity Relationship Analysis: To correlate modifications in structure with changes in biological activity .

These studies provide insight into the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-MethylphenolContains a methyl group on phenolCommonly used as an antiseptic
Trityl ImidazoleImidazole ring with trityl substitutionExhibits strong antimicrobial activity
4-HydroxycoumarinCoumarin structure with hydroxyl groupNotable for anticoagulant properties

The uniqueness of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol lies in its combination of both a dimethyl-substituted phenyl group and a trityl-substituted imidazole, which may enhance its solubility and bioactivity compared to other similar compounds.

XLogP3

6.4

Dates

Modify: 2023-08-15

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